molecular formula C13H15N3O B1586385 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 280110-78-3

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Katalognummer B1586385
CAS-Nummer: 280110-78-3
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: HGVYYGIMDHYGFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a heterocyclic compound with the empirical formula C13H15N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is 229.28 . The SMILES string representation of its structure is C1CC (CCN1)c2nnc (o2)-c3ccccc3 .

Wissenschaftliche Forschungsanwendungen

  • Medicinal Chemistry

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
    • They have been used in the synthesis of various medicinal compounds with anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
    • The methods of application or experimental procedures involve the synthesis of all regioisomeric forms taking representative examples .
    • The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
  • Material Science

    • Oxadiazoles are of considerable importance in material science .
    • They have been used in the creation of high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
    • The methods of application or experimental procedures involve the synthesis of all regioisomeric forms taking representative examples .
    • The outcomes obtained include the successful synthesis and application of these compounds in various material science fields .
  • Fluorescent Chemosensors

    • Oxadiazole-based molecules have been used as promising fluorescent chemosensors for electron-deficient species .
    • They have shown a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .
    • The methods of application or experimental procedures involve the synthesis of these molecules via Cu-catalyzed click reaction .
    • The outcomes obtained include the successful detection of these electron-deficient species .
  • Anticancer Therapy

    • Oxadiazoles have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
    • A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were designed and synthesized .
    • The synthesized compounds underwent thorough characterization and were evaluated against four human cancer cell lines .
    • The results demonstrated significant anticancer activity for several compounds, with compound 30a emerging as the most promising compound .
  • Antiviral and Antibacterial Therapy

    • Oxadiazoles have been reported to possess a variety of biological activities like antiviral and antibacterial properties .
    • The methods of application or experimental procedures involve the synthesis of these molecules .
    • The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
  • Pharmaceutical Compounds

    • There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus such as pleconaril (anti-infective), oxolamine (anti-inflammatory), prenoxdiazine (cough suppressant), butalamine (vasodilator), ataluren (use in Duchenne muscular dystrophy) and proxazole (used for anti-tussive and anti-plasmodic) .
    • The methods of application or experimental procedures involve the synthesis of these molecules .
    • The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
  • EGFR Inhibitors

    • Oxadiazoles have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
    • A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were designed and synthesized .
    • The synthesized compounds underwent thorough characterization and were evaluated against four human cancer cell lines .
    • The results demonstrated significant anticancer activity for several compounds, with compound 30a emerging as the most promising compound .
  • Antidepressant Therapy

    • Oxadiazoles have been reported to possess antidepressant properties .
    • The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .
    • The methods of application or experimental procedures involve the synthesis of these molecules .
    • The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
  • Histamine H3-Receptor Antagonists

    • Oxadiazoles have been used in the design and synthesis of selective histamine H3-receptor antagonists .
    • The methods of application or experimental procedures involve the synthesis of these molecules .
    • The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .

Safety And Hazards

According to Sigma-Aldrich, “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the precautionary statement P301 + P310, which advises to call a poison center or doctor if the compound is swallowed .

Zukünftige Richtungen

Oxadiazoles, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine”, are a promising scaffold in medicinal chemistry . They have shown potential in overcoming multidrug resistance, a principal limiting factor in achieving cures in patients with cancer . Future research may focus on further exploring the therapeutic potential of this class of compounds and developing new drug candidates.

Eigenschaften

IUPAC Name

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVYYGIMDHYGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375584
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

280110-78-3
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(5-phenyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (795 mg, 2.41 mmol, 1.0 eq) in CH2Cl2 was added TFA (1.5 mL, 19.5 mmol, 8 eq). The reaction was stirred for 1 h and 7 N NH3 in MeOH (2 mL) was added dropwise for the pH to reach 7. The solvent was evaporated in vacuo giving the title product as a white solid (553 mg) which was used without further purification for the next step. MS (m/z, MH+): 230.3
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 4
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 6
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Citations

For This Compound
1
Citations
M Flipo, M Desroses, N Lecat-Guillet… - Journal of medicinal …, 2012 - ACS Publications
Mycobacterial transcriptional repressor EthR controls the expression of EthA, the bacterial monooxygenase activating ethionamide, and is thus largely responsible for the low sensitivity …
Number of citations: 93 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.